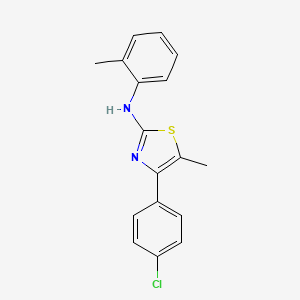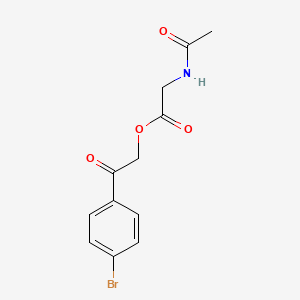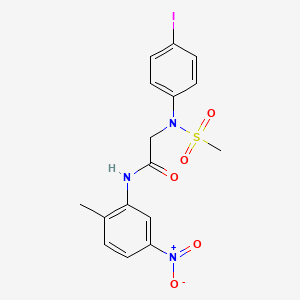![molecular formula C20H24Cl2N4O B4646380 N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4646380.png)
N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}urea
説明
N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}urea, commonly known as CM-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
CM-1 has been extensively studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit significant activity against various neurological disorders, including anxiety, depression, and schizophrenia. Additionally, CM-1 has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
作用機序
The exact mechanism of action of CM-1 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, CM-1 may modulate the release of neurotransmitters such as serotonin, dopamine, and noradrenaline, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CM-1 has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, modulating the release of various neurotransmitters, and reducing inflammation and pain. Additionally, CM-1 has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using CM-1 in lab experiments is its high potency and selectivity towards the 5-HT2A receptor, which allows for precise modulation of neurotransmitter release. However, one of the limitations of using CM-1 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on CM-1, including investigating its efficacy in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease, exploring its potential as a therapeutic agent for chronic pain, and developing more efficient methods for administering CM-1 in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of CM-1 and to optimize its pharmacological properties for therapeutic use.
特性
IUPAC Name |
1-(2-chloro-5-methylphenyl)-3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N4O/c1-15-2-7-18(22)19(14-15)24-20(27)23-8-9-25-10-12-26(13-11-25)17-5-3-16(21)4-6-17/h2-7,14H,8-13H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMZBJDMBOMCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4646304.png)
![4-allyl-3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4646305.png)

![5-({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4646323.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybenzamide](/img/structure/B4646326.png)

![ethyl 5'-{[(benzoylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4646340.png)
![2,2,2-trifluoro-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4646348.png)
![N-benzyl-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide](/img/structure/B4646356.png)



![2,4-dichloro-6-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4646391.png)
